Rel-(3S,3aS,6aR)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,3aS,6aR)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one is a complex organic compound with a unique structure that includes a fused bicyclic system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,3aS,6aR)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions to form the fused bicyclic system, followed by functional group modifications to introduce the amino group at the desired position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,3aS,6aR)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the double bonds or rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds
Scientific Research Applications
Rel-(3S,3aS,6aR)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on its interactions with specific proteins or cellular pathways.
Medicine: Explored for potential therapeutic applications, including as a lead compound for drug development. Its biological activities may be harnessed to develop new treatments for various diseases.
Industry: Utilized in the development of new materials, such as polymers or catalysts. Its unique properties may contribute to the performance and functionality of industrial products.
Mechanism of Action
The mechanism of action of Rel-(3S,3aS,6aR)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Rel-(3S,3aS,6aR)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one can be compared with other similar compounds, such as:
Rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate: Another fused bicyclic compound with different functional groups.
Rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol hydrochloride: A related compound with a different ring system and functional groups.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one |
InChI |
InChI=1S/C6H10N2O2/c7-5-3-1-10-2-4(3)8-6(5)9/h3-5H,1-2,7H2,(H,8,9)/t3-,4+,5+/m1/s1 |
InChI Key |
NRRZTTDKLFCWIS-WISUUJSJSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CO1)NC(=O)[C@H]2N |
Canonical SMILES |
C1C2C(CO1)NC(=O)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.